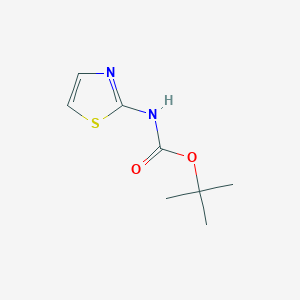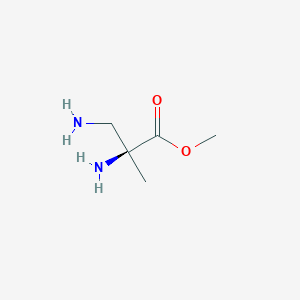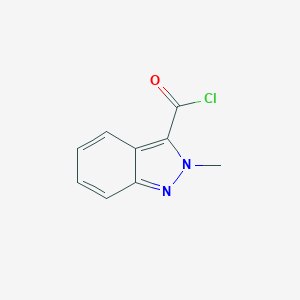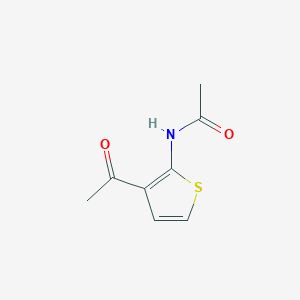
2-Chloro-4-propyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-propyl-1,3-benzothiazole (CPBT) is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a benzene ring fused to a thiazole ring. CPBT is a pale yellow crystalline solid that is soluble in most organic solvents. It is used in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-Chloro-4-propyl-1,3-benzothiazole is also known to exhibit antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-propyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. 2-Chloro-4-propyl-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. 2-Chloro-4-propyl-1,3-benzothiazole has been reported to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-propyl-1,3-benzothiazole has several advantages as a research tool. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods without decomposition. However, 2-Chloro-4-propyl-1,3-benzothiazole has several limitations as well. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its low solubility in water.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-4-propyl-1,3-benzothiazole. One area of research is the development of new synthetic methods for 2-Chloro-4-propyl-1,3-benzothiazole and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole and its potential as a therapeutic agent. Additionally, the development of new applications for 2-Chloro-4-propyl-1,3-benzothiazole in material science and nanotechnology is an area of interest.
Métodos De Síntesis
2-Chloro-4-propyl-1,3-benzothiazole can be synthesized by reacting 2-chloroaniline with propyl thiol in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-4-propyl-1,3-benzothiazole is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various heterocyclic compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. 2-Chloro-4-propyl-1,3-benzothiazole is also used in the synthesis of various pharmaceuticals such as antifungal agents, antitumor agents, and antibacterial agents.
Propiedades
Número CAS |
182344-58-7 |
|---|---|
Nombre del producto |
2-Chloro-4-propyl-1,3-benzothiazole |
Fórmula molecular |
C10H10ClNS |
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
Clave InChI |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
SMILES canónico |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Sinónimos |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




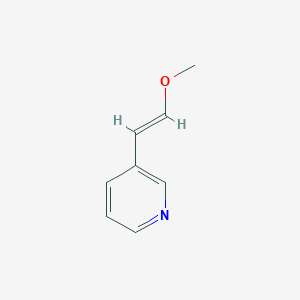
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
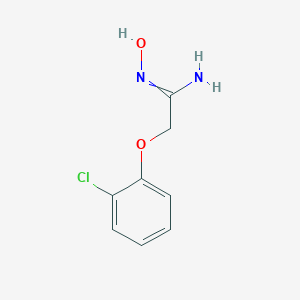
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)

